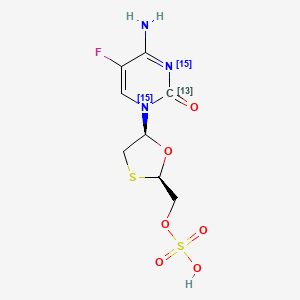
Emtricitabine 5-O-Sulfate-13C,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Emtricitabine 5-O-Sulfate-13C,15N2 is an isotope-labeled analog of Emtricitabine 5-O-Sulfate. It is a metabolite of Emtricitabine, which is a reverse transcriptase inhibitor and an effective antiviral agent against HIV, HBV, and other viruses replicating in a similar manner. The compound has a molecular formula of C7[13C]H10FN[15N]2O6S2 and a molecular weight of 330.29.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Emtricitabine 5-O-Sulfate-13C,15N2 are not well-documented. Typically, the production of such isotope-labeled compounds involves specialized facilities equipped to handle stable isotopes and ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Emtricitabine 5-O-Sulfate-13C,15N2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Emtricitabine 5-O-Sulfate-13C,15N2 has several scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry to study the behavior of isotope-labeled compounds.
Biology: Employed in biological studies to trace metabolic pathways and understand the pharmacokinetics of Emtricitabine.
Medicine: Utilized in medical research to investigate the efficacy and mechanism of action of Emtricitabine and its derivatives.
Industry: Applied in the development of antiviral drugs and the study of drug metabolism.
Wirkmechanismus
Emtricitabine 5-O-Sulfate-13C,15N2, like its parent compound Emtricitabine, acts as a nucleoside reverse transcriptase inhibitor (NRTI). It inhibits the reverse transcriptase enzyme, which is essential for the replication of HIV and HBV. By incorporating into the viral DNA, it causes chain termination and prevents the synthesis of viral DNA . The molecular targets include the reverse transcriptase enzyme, and the pathways involved are those related to viral replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Emtricitabine: The parent compound, which is also a nucleoside reverse transcriptase inhibitor.
Lamivudine: Another NRTI with a similar mechanism of action.
Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with Emtricitabine for HIV treatment.
Uniqueness
Emtricitabine 5-O-Sulfate-13C,15N2 is unique due to its isotope labeling, which allows for detailed studies of its pharmacokinetics and metabolic pathways. This labeling provides a distinct advantage in research applications, enabling precise tracking and analysis of the compound’s behavior in biological systems.
Eigenschaften
Molekularformel |
C8H10FN3O6S2 |
|---|---|
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
[(2R,5S)-5-(4-amino-5-fluoro-2-oxo(213C,1,3-15N2)pyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C8H10FN3O6S2/c9-4-1-12(8(13)11-7(4)10)5-3-19-6(18-5)2-17-20(14,15)16/h1,5-6H,2-3H2,(H2,10,11,13)(H,14,15,16)/t5-,6+/m0/s1/i8+1,11+1,12+1 |
InChI-Schlüssel |
NZZPINZJXRRJIU-SJLFXUEQSA-N |
Isomerische SMILES |
C1[C@H](O[C@H](S1)COS(=O)(=O)O)[15N]2C=C(C(=[15N][13C]2=O)N)F |
Kanonische SMILES |
C1C(OC(S1)COS(=O)(=O)O)N2C=C(C(=NC2=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4R)-4-(Acetylthio)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl) Ethyl Ester](/img/structure/B13840609.png)



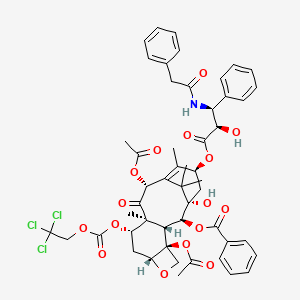
![N-benzyl-N-[1-[1-bis(phenylmethoxy)phosphoryl-1-hydroxypropan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)propan-2-yl]carbamate](/img/structure/B13840636.png)
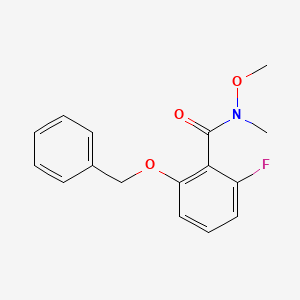

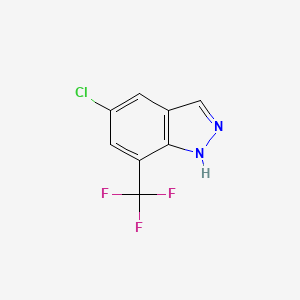
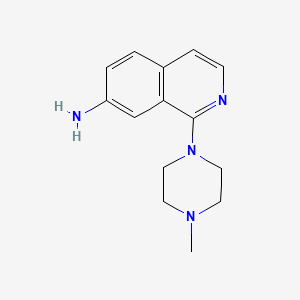

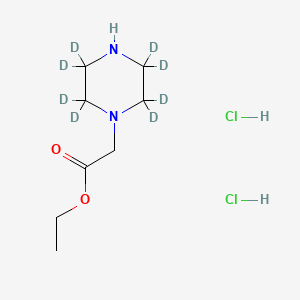
![(6ss,11ss,16a)-16,17-[(Butylidene)bis(oxy)]-6,11-dihydroxypregna-21-acetyloxy-1,4-diene-3,20-dione](/img/structure/B13840677.png)
![2-[(1R)-8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B13840686.png)
